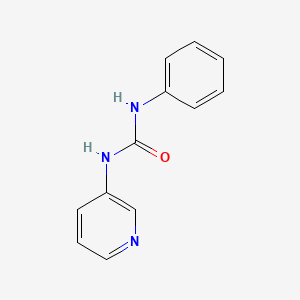
ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate (EIPC) is a heterocyclic compound that belongs to the pyrazole family. It is a white, crystalline solid with a molecular weight of 361.39 g/mol. EIPC has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as 5-iodo-1H-pyrrolo[2,3-d]pyrimidines, which have potential applications in the treatment of cancer. ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been used as a catalyst in the synthesis of heterocyclic compounds, such as 1,3-diaryl-2-pyrazolines, which have potential applications in medicinal chemistry. In addition, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used as a reagent in the synthesis of optically active compounds, such as 5-iodopyrrolidines, which have potential applications in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is not yet fully understood. It is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of covalent bonds between reactants. It is also believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may act as a proton-transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, it is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the treatment of certain diseases, such as cancer. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the synthesis of pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments include its high reactivity, low cost, and ease of synthesis. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been found to be non-toxic and biodegradable. However, one of the main limitations of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate include further research into its mechanism of action and potential applications in the treatment of diseases, such as cancer. Additionally, further research into the synthesis of optically active compounds using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may lead to the development of new pharmaceuticals. Finally, further research into the use of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a catalyst in the synthesis of heterocyclic compounds may lead to the development of more efficient and cost-effective synthetic methods.
Méthodes De Synthèse
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by a two-step process. In the first step, a reaction between 5-iodopyrimidine and ethyl acetoacetate is performed in the presence of sodium ethoxide in ethanol. This reaction results in the formation of a pyrimidine-4-carboxylate intermediate, which is then reacted with hydrazine hydrate in the presence of sodium ethoxide to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with 5-iodopyrimidine-2-carboxylic acid to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "5-Iodopyrimidine-2-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with 5-iodopyrimidine-2-carboxylic acid in the presence of triethylamine and acetic anhydride to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Step 3: The product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
Numéro CAS |
1770462-85-5 |
Nom du produit |
ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C10H9IN4O2 |
Poids moléculaire |
344.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




